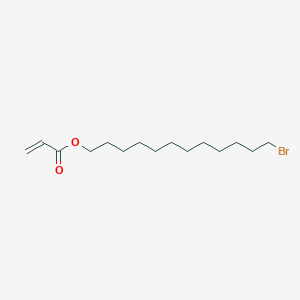

12-Bromododecyl prop-2-enoate

Description

12-Bromododecyl prop-2-enoate is an acrylate ester characterized by a 12-carbon alkyl chain (dodecyl) substituted with a terminal bromine atom, esterified to a prop-2-enoate (acrylate) group. Its molecular formula is C₁₅H₂₇BrO₂, with a calculated molecular weight of 318.9 g/mol. The presence of the bromine atom at the terminal position of the dodecyl chain enhances its reactivity, particularly in nucleophilic substitution reactions, making it valuable in polymer synthesis and surfactant applications.

Properties

CAS No. |

112231-59-1 |

|---|---|

Molecular Formula |

C15H27BrO2 |

Molecular Weight |

319.28 g/mol |

IUPAC Name |

12-bromododecyl prop-2-enoate |

InChI |

InChI=1S/C15H27BrO2/c1-2-15(17)18-14-12-10-8-6-4-3-5-7-9-11-13-16/h2H,1,3-14H2 |

InChI Key |

CJTYWURCCZWHMG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Applications |

|---|---|---|---|---|

| This compound | C₁₅H₂₇BrO₂ | 318.9 (calculated) | C₁₂H₂₄Br | Polymer crosslinking, surfactants |

| Decyl prop-2-enoate (CAS 2156-96-9) | C₁₃H₂₂O₂ | 210.3 | C₁₀H₂₁ | Lubricants, coatings |

| Methyl prop-2-enoate (CAS 96-33-3) | C₄H₆O₂ | 86.09 | CH₃ | Adhesives, plastics |

| Tritriacontafluorooctadecyl prop-2-enoate (CAS 65150-93-8) | C₂₁H₇F₃₃O₂ | 1018.07 (estimated) | Perfluorinated C₁₈ | Water-repellent coatings |

| Poly(potassium prop-2-enoate) (Alsta Hydrogel) | (C₃H₃KO₂)ₙ | Variable (polymer) | Potassium acrylate | Superabsorbent polymers |

Reactivity and Functional Differences

- Brominated vs. Non-Halogenated Alkyl Acrylates: The terminal bromine in this compound facilitates nucleophilic substitution or elimination reactions, enabling its use as a reactive intermediate in polymer networks. In contrast, non-halogenated analogs like decyl or methyl acrylates primarily undergo polymerization via radical or ionic mechanisms .

- Fluorinated Acrylates: Compounds like tritriacontafluorooctadecyl prop-2-enoate exhibit exceptional chemical inertness and hydrophobicity due to perfluorinated chains, making them suitable for high-performance coatings. However, their environmental persistence raises regulatory concerns, unlike brominated or non-fluorinated acrylates .

- Polymeric Forms: Poly(potassium prop-2-enoate) (Alsta Hydrogel) demonstrates superabsorbent properties due to its ionic crosslinks, contrasting with the non-ionic, hydrophobic nature of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 12-bromododecyl prop-2-enoate, and how can purity be optimized?

- Methodology :

- Bromination : Introduce bromine at the terminal position of dodecanol using PBr₃ or HBr under controlled conditions.

- Esterification : React 12-bromododecanol with prop-2-enoic acid (acrylic acid) via Steglich esterification (DCC/DMAP) or acid catalysis (H₂SO₄) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR (¹H/¹³C) and GC-MS.

- Safety : Handle acrylates and brominated intermediates in a fume hood; use PPE to avoid skin/eye contact .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Characterization Techniques :

- X-ray Crystallography : Determine crystal structure using SHELX for refinement and ORTEP-3 for visualization .

- Spectroscopy : Compare experimental IR (C=O stretch ~1700 cm⁻¹, C-Br ~600 cm⁻¹) and NMR (δ 5.8–6.4 ppm for acrylate protons) with computational predictions (DFT).

- Data Validation : Cross-reference melting points and spectral data with literature to confirm absence of side products.

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Experimental Design :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data .

- Thermal Analysis : Correlate DSC/TGA results with packing efficiency to assess stability under thermal stress.

Q. What strategies resolve contradictions between computational and experimental data in polymer applications of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate polymerization kinetics (e.g., radical initiation) and compare with GPC/SEC results for molecular weight distribution .

- Error Analysis : Quantify discrepancies using RMSD; adjust force field parameters (e.g., partial charges for acrylate groups) to improve agreement.

- Case Study : If computational models underestimate Tg (glass transition temperature), re-evaluate crosslinking density assumptions or monomer flexibility .

Q. How can researchers design experiments to probe the compound’s role in stimuli-responsive drug delivery systems?

- Framework :

- Hypothesis Testing : "Does this compound enhance pH-sensitive hydrogel swelling via hydrolytic cleavage?"

- In Vitro Testing : Use FRET-labeled hydrogels to track degradation kinetics under varying pH (4.0–7.4) and validate via LC-MS .

- Controls : Include non-brominated analogs to isolate the bromine effect on reactivity .

Q. What methodologies ensure reproducibility in catalytic studies involving this compound?

- Best Practices :

- Catalyst Screening : Test Pd(0)/Ni(0) systems for Suzuki-Miyaura coupling; document ligand ratios and solvent purity (e.g., degassed THF).

- Data Reporting : Adhere to CRediT standards for experimental details (e.g., reaction temp ±0.5°C, stirring speed) .

- Troubleshooting : If yields vary between labs, audit bromide contamination (IC analysis) or oxygen sensitivity .

Data Analysis & Interpretation

Q. How should researchers address outliers in spectroscopic data for this compound?

- Workflow :

- Statistical Filters : Apply Grubbs’ test to identify outliers in NMR integration ratios.

- Root Cause Analysis : Check for moisture (via Karl Fischer titration) or photodegradation (UV exposure tests) .

- Documentation : Use version-controlled lab notebooks (e.g., ELN) to track procedural deviations .

Q. What computational tools predict the compound’s reactivity in radical polymerization?

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.